Galactitol

描述

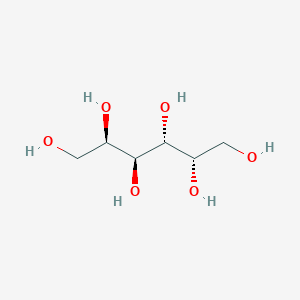

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046051 | |

| Record name | D-Galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Galactitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31,0 mg/mL at 15 °C | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

608-66-2 | |

| Record name | Galactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113ZQ1Y7DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Galactitol Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactitol, a sugar alcohol, is synthesized from galactose in mammals through a metabolic route known as the polyol pathway. While this pathway is a minor contributor to galactose metabolism under normal physiological conditions, it gains significant importance in pathological states, most notably in galactosemia. In this condition, the enzymatic conversion of galactose to this compound is catalyzed by aldose reductase. The subsequent accumulation of this compound in various tissues is a key factor in the pathogenesis of long-term complications associated with galactosemia, including the formation of cataracts. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its biochemical mechanisms, the enzymes involved, and its clinical significance. Furthermore, it details experimental protocols for the analysis of this pathway and presents key quantitative data to support further research and drug development efforts targeting the amelioration of galactosemia-related pathologies.

Introduction

Galactose, a monosaccharide derived primarily from the digestion of lactose in dairy products, is typically metabolized through the Leloir pathway for entry into glycolysis. However, in instances of impaired Leloir pathway function, such as in the genetic disorder galactosemia, galactose is shunted into alternative metabolic routes. One of the most clinically significant of these is the polyol pathway, leading to the synthesis of this compound. The accumulation of this sugar alcohol is a primary contributor to the pathophysiology of galactosemia, driving complications such as cataracts, neurological damage, and ovarian failure. A thorough understanding of the this compound biosynthesis pathway is therefore crucial for the development of therapeutic interventions.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from galactose is a single-step enzymatic reaction catalyzed by aldose reductase (EC 1.1.1.21). This enzyme is the first and rate-limiting enzyme of the polyol pathway.

The Core Reaction

The conversion of D-galactose to this compound (also known as dulcitol) is a reduction reaction that utilizes the co-factor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).

D-Galactose + NADPH + H⁺ -> this compound + NADP⁺

This reaction occurs in the cytoplasm of various cells, particularly in tissues that are insulin-independent for glucose uptake, such as the lens of the eye, peripheral nerves, and renal glomeruli.[1]

The Key Enzyme: Aldose Reductase

Aldose reductase is a member of the aldo-keto reductase (AKR) superfamily.[2] It is a monomeric, cytosolic enzyme with a broad substrate specificity, capable of reducing a variety of aldehydes, including glucose and galactose.[2] While glucose is a substrate for aldose reductase, the enzyme exhibits a higher affinity for galactose.[1] This preference for galactose becomes particularly significant in galactosemia, where elevated intracellular galactose concentrations drive the increased synthesis of this compound.

Pathway Visualization

The following diagram illustrates the central role of aldose reductase in the conversion of galactose to this compound, particularly in the context of a compromised Leloir pathway.

Quantitative Data

Enzyme Kinetics

While extensive kinetic data for aldose reductase with various substrates exist, specific values for D-galactose are not as commonly reported as those for glucose or glyceraldehyde. However, it is established that aldose reductase has a significantly higher affinity for galactose than for glucose.

Table 1: Kinetic Parameters of Aldose Reductase

| Substrate | Species/Tissue | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| D-Galactose | Rat Liver | 2.6 x 10⁻² | 0.57 | [3] |

| D-Glucose | General | 50 - 100 | Not specified | [2] |

| DL-Glyceraldehyde | Pig Muscle | Not specified | Not specified | [4] |

Note: The Vmax for D-Galactose from the cited study is for a galactose dehydrogenase, which also oxidizes galactose. Specific Vmax for aldose reductase with galactose was not found in the reviewed literature.

This compound Concentrations in Biological Samples

The accumulation of this compound is a hallmark of galactosemia. The following table summarizes representative concentrations of this compound in various biological samples from healthy individuals and patients with galactosemia.

Table 2: this compound Concentrations

| Biological Sample | Condition | Concentration | Reference |

| Red Blood Cells | Healthy | 0.73 ± 0.31 µM | [5] |

| Red Blood Cells | Galactosemia (on diet) | 5.98 ± 1.2 µM | [5] |

| Plasma | Healthy | Not detectable | [6] |

| Plasma | Galactosemia (on diet) | 11.63 ± 0.46 µM | [6] |

| Brain | Galactosemia (infant) | ~8 mmol/kg tissue | [4] |

| Urine | Healthy (newborn) | < 100 µmol/mmol creatinine | [1] |

| Urine | Galactosemia (untreated newborn) | > 1000 µmol/mmol creatinine | [1] |

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted for the general measurement of aldose reductase activity and can be optimized for use with D-galactose as a substrate. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates

-

Purified aldose reductase or tissue/cell lysate

-

0.1 M Sodium Phosphate Buffer (pH 6.2)

-

NADPH solution (20 mM stock)

-

D-Galactose solution (1 M stock)

-

Aldose Reductase Assay Buffer (0.1 M Sodium Phosphate, pH 6.2)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of NADPH (e.g., 0.2 mM) in Aldose Reductase Assay Buffer.

-

Prepare a range of D-galactose concentrations (e.g., 1 mM to 100 mM) in Aldose Reductase Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

x µL of Aldose Reductase Assay Buffer

-

10 µL of NADPH working solution

-

10 µL of enzyme preparation (purified enzyme or lysate)

-

-

For the blank, substitute the enzyme preparation with Aldose Reductase Assay Buffer.

-

-

Initiation of Reaction:

-

To initiate the reaction, add 10 µL of the D-galactose solution to each well.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes).

-

-

Calculation:

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Experimental Workflow:

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of this compound in biological samples such as red blood cells, plasma, or tissue homogenates.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., meso-erythritol or a stable isotope-labeled this compound)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Organic solvents (e.g., methanol, chloroform, hexane)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or vacuum centrifuge)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a known amount of the internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol/chloroform mixture).

-

Centrifuge to pellet the precipitated proteins.

-

-

Extraction:

-

Collect the supernatant containing the metabolites.

-

Perform a liquid-liquid extraction if necessary to separate polar metabolites from lipids.

-

-

Derivatization:

-

Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

Add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).

-

Heat the sample (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use an appropriate GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the TMS-derivatized this compound and internal standard.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for this compound-TMS and the internal standard-TMS, enhancing sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve by analyzing known amounts of this compound with a fixed amount of the internal standard.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Logical Relationship of Quantification:

Conclusion

The biosynthesis of this compound via the polyol pathway, driven by aldose reductase, is a critical metabolic route in the pathophysiology of galactosemia. The accumulation of this compound in sensitive tissues directly contributes to the long-term, debilitating complications of this disorder. The technical information, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise kinetics of aldose reductase with galactose and the development of potent and specific inhibitors of this enzyme hold significant promise for the therapeutic management of galactosemia.

References

- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo evidence of brain this compound accumulation in an infant with galactosemia and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aldose Reductase in Galactitol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, plays a pivotal role in the polyol pathway, a metabolic route alternative to glycolysis for the disposal of glucose.[1] Under normoglycemic conditions, this pathway is of minor significance. However, in states of hyperglycemia or, more critically, in galactosemia, the flux through the polyol pathway is significantly enhanced. In the context of galactosemia, where the primary galactose metabolism is impaired, aldose reductase catalyzes the NADPH-dependent reduction of galactose to galactitol (also known as dulcitol).[2][3] Unlike sorbitol, the product of glucose reduction, this compound is a poor substrate for the subsequent enzyme in the pathway, sorbitol dehydrogenase, leading to its intracellular accumulation.[4][5] This accumulation is a key pathogenic factor in the development of the long-term complications associated with galactosemia, including cataracts, neurological damage, and ovarian failure.[2][6] The toxicity of this compound is attributed to the induction of osmotic stress, leading to cell swelling and damage, and the depletion of NADPH, which heightens intracellular oxidative stress.[4][5] This technical guide provides an in-depth exploration of the biochemical role of aldose reductase in this compound formation, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved pathways to support research and drug development efforts targeting this critical enzyme.

The Biochemical Pathway: From Galactose to this compound

In individuals with classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose and its metabolites.[2] This surplus galactose is shunted into the polyol pathway, where it serves as a substrate for aldose reductase (EC 1.1.1.21).[4][7]

The reaction catalyzed by aldose reductase is the reduction of the aldehyde group of galactose to a primary alcohol, yielding the sugar alcohol this compound. This reaction is dependent on the coenzyme NADPH, which is oxidized to NADP+.[6]

Reaction:

Galactose + NADPH + H⁺ ⇌ this compound + NADP⁺

Unlike the product of glucose reduction, sorbitol, which can be further metabolized to fructose by sorbitol dehydrogenase, this compound is a poor substrate for this enzyme and thus accumulates within cells.[4][5] This accumulation is the primary driver of cellular damage in galactosemia.

Below is a diagram illustrating the metabolic fate of galactose and the central role of aldose reductase in this compound formation.

Caption: The conversion of galactose to this compound by aldose reductase in the polyol pathway.

Quantitative Data: Aldose Reductase Kinetics

The efficiency of aldose reductase in converting various aldehydes, including galactose, is critical to understanding its pathological role. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) or catalytic rate constant (k_cat), provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic efficiency.

| Substrate | Kₘ | Vₘₐₓ / k_cat | Enzyme Source | Reference |

| D,L-Glyceraldehyde | 4.7 mM | 1.2 U/mg | Bovine Lens | [7][8] |

| Glucose | 50 - 100 mM | - | Not Specified | [6][8] |

| 4-Hydroxy-2-nonenal (HNE) | 22 - 28 µM | - | Not Specified | [8] |

| Galactose | Higher affinity than glucose | - | Not Specified | [1] |

Note: The kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme.

Pathophysiological Consequences of this compound Accumulation

The intracellular accumulation of this compound triggers a cascade of detrimental cellular events, primarily through two mechanisms: osmotic stress and oxidative stress.

Osmotic Stress: The high intracellular concentration of this compound, a polar molecule that does not readily cross cell membranes, creates a hyperosmotic environment.[2][5] This leads to an influx of water, causing cell swelling, vacuole formation, and eventual cell lysis and damage. This process is a major contributor to the development of cataracts in galactosemic patients.[4]

Oxidative Stress: The continuous reduction of galactose by aldose reductase consumes significant amounts of NADPH.[4] NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for maintaining the pool of reduced glutathione (GSH). GSH is a primary cellular antioxidant, and its depletion compromises the cell's ability to neutralize reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including proteins, lipids, and DNA, and is implicated in the neurotoxic effects observed in galactosemia.[2]

The following diagram illustrates the signaling cascade initiated by this compound accumulation.

Caption: Pathophysiological consequences of this compound accumulation.

Experimental Protocols

Aldose Reductase Activity Assay

Principle: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a substrate like D,L-glyceraldehyde.

Materials:

-

Purified or recombinant aldose reductase enzyme

-

Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)[7]

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Aldose Reductase Assay Buffer and equilibrate to the desired temperature (e.g., 37°C).

-

Prepare fresh NADPH and substrate solutions in the assay buffer.

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add the aldose reductase enzyme solution to the wells/cuvette. For a blank control, add an equal volume of assay buffer without the enzyme.

-

To initiate the reaction, add the NADPH solution followed by the substrate solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[8]

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the reaction curve.[8]

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[7]

Quantification of this compound in Biological Samples

Principle: this compound levels in tissues and cells can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] For HPLC, polyols are derivatized to yield UV-absorbing compounds.[9] For GC-MS, samples are derivatized to increase volatility for analysis.[3]

Materials (HPLC method):

-

Biological sample (e.g., lens tissue, red blood cells)

-

Internal standard (e.g., xylitol)

-

Reagents for sample preparation (e.g., perchloric acid for deproteinization)

-

Derivatizing agent (e.g., phenylisocyanate)[9]

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., reverse-phase C18)

Procedure (summarized):

-

Sample Preparation: Homogenize the tissue or lyse the cells. Deproteinize the sample (e.g., with perchloric acid) and centrifuge to remove precipitated proteins. Neutralize the supernatant.

-

Derivatization: Add the internal standard to the sample. React the polyols in the sample with a derivatizing agent like phenylisocyanate to form UV-absorbing derivatives.[9]

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the components on a suitable column using an appropriate mobile phase.

-

Detection and Quantification: Detect the derivatized polyols at a specific wavelength (e.g., 240 nm).[9] Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.

Experimental and logical Workflows

Visualizing the workflow of experiments is crucial for planning and execution. The following diagrams outline a typical workflow for studying aldose reductase kinetics and for screening potential inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of sorbitol and this compound at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Galactitol Accumulation in Classic Galactosemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Classic Galactosemia is an autosomal recessive disorder resulting from a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2][3] This enzymatic block disrupts the primary route of galactose metabolism, the Leloir pathway, leading to the accumulation of galactose and its alternative metabolites.[1][3][4] A key pathological consequence is the shunting of excess galactose into the polyol pathway, where it is reduced to galactitol by aldose reductase.[4][5][6] Unlike its glucose-derived counterpart, sorbitol, this compound is not further metabolized and becomes trapped intracellularly, inciting a cascade of cytotoxic effects.[4][5][7] This guide provides a comprehensive technical overview of the mechanisms, quantification, and pathological implications of this compound accumulation, offering a foundational resource for research and therapeutic development.

Biochemical Basis of this compound Accumulation

In healthy individuals, dietary galactose is primarily metabolized through the Leloir pathway. However, in Classic Galactosemia, the deficiency in GALT activity causes a buildup of galactose and galactose-1-phosphate (Gal-1-P).[5][6][7] This surplus of galactose forces it into alternative metabolic routes, most significantly the polyol pathway.[5][7][8]

The key enzyme in this alternative pathway is aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1).[9][10] Aldose reductase normally reduces glucose to sorbitol but has a high affinity for galactose, converting it to this compound (also known as dulcitol) in an NADPH-dependent reaction.[8][9] The subsequent enzyme in the polyol pathway, sorbitol dehydrogenase, cannot effectively oxidize this compound.[4][5][7] This metabolic dead-end, combined with the fact that this compound is a polar molecule that does not readily diffuse across cell membranes, leads to its progressive intracellular accumulation.[4][5][7]

References

- 1. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]

- 6. What Causes Galactosemia? | Galactosemia.com [galactosemia.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

Galactitol Metabolism in Different Cell Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactitol, a sugar alcohol formed from the reduction of galactose, plays a significant role in the pathophysiology of galactosemia and is implicated in the complications of diabetes. Unlike its counterpart sorbitol, this compound is a poor substrate for mammalian enzymes and its accumulation within cells leads to a cascade of detrimental effects. This technical guide provides an in-depth exploration of this compound metabolism across various cell types, its pathological consequences, and detailed methodologies for its study. We present quantitative data on enzyme activities and metabolite levels, comprehensive experimental protocols, and visual representations of the key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the mechanisms of this compound-induced cellular stress and for professionals in drug development targeting the polyol pathway.

The Core of this compound Metabolism: The Polyol Pathway

Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in states of galactose excess, such as in the genetic disorder galactosemia, the alternative polyol pathway is activated.[1][2] This pathway consists of two key enzymes: aldose reductase (AR) and sorbitol dehydrogenase (SDH).

Aldose Reductase (AKR1B1): This NADPH-dependent enzyme catalyzes the first and rate-limiting step in the polyol pathway.[3] It reduces various aldehydes, including glucose to sorbitol and, pertinently, galactose to this compound.[1]

Sorbitol Dehydrogenase (SORD): This NAD+-dependent enzyme catalyzes the second step, oxidizing sorbitol to fructose.[4] Crucially, while SDH efficiently metabolizes sorbitol, it exhibits very poor activity towards this compound in mammalian cells.[5][6] This enzymatic bottleneck is the primary reason for the intracellular accumulation of this compound.

The net result in the presence of high galactose levels is the conversion of galactose to this compound, which is then effectively trapped within the cell.

Cell-Type Specificity of this compound Metabolism and Toxicity

The expression and activity of aldose reductase and sorbitol dehydrogenase vary significantly among different cell and tissue types, leading to differential susceptibility to this compound-induced damage.

2.1. Lens Cells: The lens of the eye is a primary target of this compound toxicity, leading to the formation of cataracts.[7][8] Lens epithelial cells have high aldose reductase activity, readily converting excess galactose to this compound.[8] The accumulation of this osmotically active molecule draws water into the lens fibers, causing them to swell and lose their transparency.[1]

2.2. Nerve Cells (Schwann Cells and Neurons): Peripheral nerves, particularly Schwann cells, are also highly susceptible to this compound-induced damage, contributing to the neuropathy seen in galactosemia and diabetes.[9] Aldose reductase is highly expressed in Schwann cells.[8] The resulting osmotic stress and depletion of NADPH are thought to be major contributors to nerve damage.[1]

2.3. Renal Cells: The kidney, especially the renal medulla, expresses high levels of aldose reductase, where it plays a role in osmoregulation.[9] However, in the context of high galactose, the resulting this compound accumulation can lead to osmotic stress and contribute to renal dysfunction.

2.4. Cardiac and Skeletal Muscle Cells: Studies in animal models have shown that heart and skeletal muscle can accumulate significant amounts of this compound in galactosemic conditions.[10]

2.5. Fibroblasts: Cultured skin fibroblasts are a useful model for studying this compound metabolism. They have been shown to accumulate this compound when exposed to high galactose concentrations.[11][12]

2.6. Red Blood Cells (Erythrocytes): Erythrocytes can also accumulate this compound and are often used for monitoring in galactosemic patients.[13][14]

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism. It is important to note that values can vary depending on the specific experimental conditions and methodologies used.

Table 1: this compound Concentrations in Human Samples

| Sample Type | Condition | This compound Concentration | Reference(s) |

| Plasma | Normal | Not detectable | [15] |

| Galactosemia (on diet) | 4.7 - 20 µmol/L | [16] | |

| Galactosemia (untreated) | 120 - 500 µmol/L | [16] | |

| Urine | Normal (age-dependent) | 3 - 81 mmol/mol creatinine | [16] |

| Galactosemia (on diet) | 45 - 900 mmol/mol creatinine | [16] | |

| Galactosemia (untreated) | 8,000 - 69,000 mmol/mol creatinine | [16] | |

| Red Blood Cells | Normal | 0.29 - 1.29 µM | [13] |

| Galactosemia (on diet) | Mean: 3.19 µM | [13] |

Table 2: Aldose Reductase and Sorbitol Dehydrogenase Activity in Various Tissues

| Tissue/Cell Type | Enzyme | Species | Activity/Expression Level | Reference(s) |

| Lens Epithelium | Aldose Reductase | Human | High, especially in juvenile lenses | [8] |

| Retina | Aldose Reductase | Rat | High | [7] |

| Sciatic Nerve | Aldose Reductase | Rat | High | [7] |

| Kidney Medulla | Aldose Reductase | Rat | High, osmotically regulated | [9] |

| Liver | Sorbitol Dehydrogenase | Human, Rat | High | [17] |

| Lens | Sorbitol Dehydrogenase | Human | High | [8] |

Downstream Signaling Consequences of this compound Accumulation

The intracellular accumulation of this compound triggers a cascade of signaling events, primarily stemming from two initial insults: osmotic stress and NADPH depletion.

4.1. Osmotic Stress and MAPK Signaling: The hyperosmotic environment created by this compound accumulation activates stress-activated protein kinases (SAPKs), including p38 MAPK and JNK.[18][19] This can lead to the induction of growth factors and inflammatory responses.[18]

4.2. NADPH Depletion and Oxidative Stress: The continuous activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[20] The depletion of NADPH impairs the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, apoptosis.[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound metabolism research.

5.1. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in biological samples.

-

Sample Preparation (from Tissues or Cells):

-

Homogenize a known weight of tissue or number of cells in a suitable buffer (e.g., ice-cold PBS).

-

Add an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate.

-

Deproteinize the sample by adding a solvent like acetonitrile or by using ultrafiltration spin columns.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a similar silylating agent.[14]

-

Incubate at a specified temperature (e.g., 60-80°C) for a defined period to allow for complete derivatization of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the analytes.

-

The eluent from the GC is introduced into a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

-

Quantify the this compound peak by comparing its area to that of the internal standard.

-

5.2. Aldose Reductase Activity Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[10][22]

-

Reagents:

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.2-7.0)

-

NADPH solution (e.g., 0.1-0.2 mM)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde or a high concentration of galactose)

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare cell or tissue lysates by homogenization in ice-cold assay buffer, followed by centrifugation to remove debris.

-

Determine the protein concentration of the lysate.

-

In a UV-transparent 96-well plate or cuvette, add the assay buffer, lysate, and NADPH.

-

Initiate the reaction by adding the substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

-

Enzyme activity can be expressed as nmol of NADPH consumed per minute per milligram of protein.

-

5.3. Sorbitol Dehydrogenase Activity Assay

This colorimetric assay measures SDH activity by a coupled enzymatic reaction that results in the formation of a colored product.[23][24]

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl or triethanolamine buffer, pH 7.4-8.2)

-

Substrate solution (e.g., D-sorbitol)

-

NAD+ solution

-

A colorimetric reagent system (e.g., MTT with diaphorase)

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare cell or tissue lysates as described for the aldose reductase assay.[23]

-

In a 96-well plate, combine the assay buffer, lysate, NAD+, and the colorimetric reagent system.

-

Initiate the reaction by adding the sorbitol substrate.

-

Incubate at a constant temperature (e.g., 37°C).

-

Measure the increase in absorbance at the appropriate wavelength (e.g., 565 nm for MTT) over time.

-

Calculate the rate of color formation, which is proportional to the SDH activity.

-

Conclusion

This compound metabolism, or more accurately, its lack thereof in most mammalian cell types, is a critical factor in the pathology of galactosemia and contributes to diabetic complications. The accumulation of this sugar alcohol initiates a cascade of deleterious events, including osmotic and oxidative stress, which ultimately lead to cell damage and organ dysfunction. The cell-type-specific expression of aldose reductase is a key determinant of susceptibility to this compound-induced toxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's effects and to explore novel therapeutic interventions targeting the polyol pathway. A deeper understanding of these processes is essential for the development of effective treatments for these debilitating conditions.

References

- 1. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]

- 2. Osmotic stress activates distinct lipid and MAPK signalling pathways in plants | Semantic Scholar [semanticscholar.org]

- 3. Understanding the Role of Aldose Reductase in Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bmrservice.com [bmrservice.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Osmotic stress, not aldose reductase activity, directly induces growth factors and MAPK signaling changes during sugar cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chrysin mitigates neuronal apoptosis and impaired hippocampal neurogenesis in male rats subjected to D-galactose-induced brain aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Dulcitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dulcitol, also known as galactitol, is a sugar alcohol with significant implications in various fields of research, including metabolic disorders and oncology. This technical guide provides a comprehensive overview of the core chemical and physical properties of dulcitol. Quantitative data are presented in structured tables for ease of reference. Detailed experimental methodologies for key analytical procedures are described, and metabolic and signaling pathways involving dulcitol are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context.

Chemical Properties of Dulcitol

Dulcitol is a hexitol, a sugar alcohol derived from the reduction of galactose.[1][2] It is an optically inactive meso compound, meaning it has stereocenters but is achiral overall due to a plane of symmetry.[3] This lack of optical activity is a key distinguishing feature.

| Property | Value | References |

| Molecular Formula | C6H14O6 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Weight | 182.17 g/mol | [1][2][3][4][6][8][9][10][11] |

| IUPAC Name | (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | [1][12][13] |

| CAS Number | 608-66-2 | [1][2][4][5][6][7][8][9][10][11][12][14][15][16] |

| Synonyms | This compound, Dulcite, Euonymit, Melampyrit | [3][5][6][10][12][13][16][17] |

| SMILES | O--INVALID-LINK--CO">C@H--INVALID-LINK----INVALID-LINK--CO | [1][7] |

| InChI Key | FBPFZTCFMRRESA-GUCUJZIJSA-N | [1][12] |

| pKa | 13.57 (approximate) | [3] |

| LogP | -4.67 | [4] |

| Stability | Stable under normal temperatures and pressures.[16] It is, however, hygroscopic.[3][12][16][18] Thermal degradation can occur with overheating.[19] |

Physical Properties of Dulcitol

Dulcitol is a white, crystalline powder with a slightly sweet taste.[1][5][11][15][16][20] Its physical properties are critical for its handling, formulation, and application in various experimental and pharmaceutical contexts.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [5][7][8][9][11][15][16] |

| Melting Point | 188-191 °C | [4][7][8][17][18] |

| Boiling Point | 275-280 °C (at 1 mmHg) | [3][5][8][18] |

| Density | 1.47 g/cm³ | [6][14][18] |

| Solubility | Soluble in water (30 g/L at 14°C[12][18], 50 mg/mL), and hot water.[3][5][15] Slightly soluble in ethanol.[5] | |

| Optical Activity | Optically inactive (meso compound) | [3] |

| Refractive Index | 1.46 (n20/D) | [5] |

| Vapor Pressure | <0.1 mm Hg (at 25 °C) | [3] |

| Flash Point | 292.5 ± 23.3 °C | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of dulcitol.

| Spectrum | Key Features | References |

| Infrared (IR) | Conforms to the structure of a polyol with characteristic O-H and C-O stretching bands. | [7] |

| Mass Spectrometry (MS) | GC-MS data available, with major peaks at m/z 103, 147, and 217. | [21] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of dulcitol.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which dulcitol transitions from a solid to a liquid phase.

Materials:

-

Dulcitol sample

-

Capillary tubes

-

Melting point apparatus

-

Thermometer

Procedure:

-

A small amount of finely powdered, dry dulcitol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. The range between these two temperatures is the melting range.

Determination of Solubility

Objective: To determine the solubility of dulcitol in a given solvent (e.g., water) at a specific temperature.

Materials:

-

Dulcitol

-

Solvent (e.g., deionized water)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

A known volume of the solvent is placed in a jacketed beaker connected to a constant temperature water bath set to the desired temperature.

-

The solvent is stirred continuously.

-

Small, accurately weighed portions of dulcitol are added to the solvent until a saturated solution is formed (i.e., solid dulcitol remains undissolved).

-

The solution is stirred for a sufficient time to ensure equilibrium is reached.

-

A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

The concentration of dulcitol in the filtered solution is determined by a suitable analytical method, such as gravimetry (after evaporation of the solvent) or high-performance liquid chromatography (HPLC).

-

The solubility is expressed as grams of dulcitol per 100 mL of solvent or moles per liter.

Measurement of Optical Rotation

Objective: To confirm the optical inactivity of dulcitol.

Materials:

-

Dulcitol

-

Solvent (e.g., deionized water)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of dulcitol of a known concentration is prepared by accurately weighing the solute and dissolving it in a known volume of solvent.

-

The polarimeter is calibrated using the pure solvent.

-

The sample tube of the polarimeter is filled with the dulcitol solution, ensuring no air bubbles are present.

-

The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

As dulcitol is a meso compound, the expected optical rotation is 0°.

Biological Significance and Signaling Pathways

Galactose Metabolism and Dulcitol Accumulation

Dulcitol is a metabolic product of galactose.[20] In individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of galactose leads to its conversion to dulcitol via the aldose reductase pathway.[1][20] The buildup of dulcitol in tissues, particularly the lens of the eye, is a key factor in the pathogenesis of cataracts associated with this condition.[1][2]

Metabolic pathway of galactose to dulcitol and its role in cataract formation.

Induction of Apoptosis in Cancer Cells

Recent studies have shown that dulcitol exhibits selective cytotoxic effects against certain cancer cell lines, such as triple-negative breast cancer (MDA-MB-231).[22] It has been demonstrated to induce apoptosis through the intrinsic pathway, which involves mitochondrial depolarization and the activation of caspases.[22]

Simplified intrinsic apoptotic pathway induced by dulcitol in cancer cells.

Experimental Workflow: Analysis of Dulcitol in Biological Samples

The quantification of dulcitol in biological matrices is crucial for studying metabolic disorders like galactosemia. The following workflow outlines a typical analytical procedure.

A generalized workflow for the analysis of dulcitol in biological samples.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of dulcitol, along with experimental methodologies and its biological significance. The presented data and visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important sugar alcohol. A thorough understanding of these fundamental properties is essential for advancing research into its roles in metabolic diseases and its potential as a therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dulcitol - Creative Enzymes [creative-enzymes.com]

- 3. Dulcitol | 608-66-2 [chemicalbook.com]

- 4. Dulcitol | CAS#:608-66-2 | Chemsrc [chemsrc.com]

- 5. Dulcitol [chembk.com]

- 6. Dulcitol, 10 g, CAS No. 608-66-2 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 7. 117700250 [thermofisher.com]

- 8. Dulcitol | ibresco [ibresco.com]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. scbt.com [scbt.com]

- 11. piochem.com [piochem.com]

- 12. Thermo Scientific Chemicals Dulcitol, 97% | Fisher Scientific [fishersci.ca]

- 13. This compound | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Dulcitol, 10 g, CAS No. 608-66-2 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 15. 101.200.202.226 [101.200.202.226]

- 16. Page loading... [guidechem.com]

- 17. usbio.net [usbio.net]

- 18. Thermo Scientific Chemicals Dulcitol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. mdpi.com [mdpi.com]

- 20. Human Metabolome Database: Showing metabocard for this compound (HMDB0000107) [hmdb.ca]

- 21. Dulcitol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Dulcitol Selectively Inhibits Proliferation and Metastasis Related Markers in Triple-Negative Breast Cancer: Uncovering an Unforeseen Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Galactitol as a Biomarker for Galactosemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosemia is an inborn error of galactose metabolism that, if untreated, leads to severe multi-organ damage and long-term complications. The accumulation of galactitol, a toxic metabolite of galactose, is a key pathological event. This technical guide provides a comprehensive overview of this compound's role as a biomarker for the diagnosis and monitoring of galactosemia. It details the biochemical pathways, analytical methodologies for this compound quantification, and its clinical utility. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and application of this compound measurement in the context of galactosemia.

Introduction to Galactosemia and the Role of this compound

Galactosemia is a group of autosomal recessive disorders characterized by the impaired metabolism of galactose.[1][2] The most common and severe form, classic galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][3] Deficiencies in other enzymes of the Leloir pathway, namely galactokinase (GALK) and UDP-galactose-4'-epimerase (GALE), also lead to different forms of galactosemia.[1][4]

In a healthy individual, dietary galactose is primarily converted to glucose-1-phosphate via the Leloir pathway.[5] However, when this pathway is blocked due to enzyme deficiency, galactose accumulates and is shunted into alternative metabolic routes.[2][6] One such critical alternative pathway is the reduction of galactose to this compound (also known as dulcitol) by the enzyme aldose reductase.[7][8]

This compound is a sugar alcohol that is not readily metabolized further and is poorly permeable to cell membranes.[1][7] Its intracellular accumulation leads to osmotic stress, cellular damage, and is implicated in the pathophysiology of some of the long-term complications of galactosemia, such as cataracts.[9][10] As this compound is produced in significant amounts only when galactose levels are high, it serves as a valuable biomarker for detecting and monitoring galactosemia.[1][11] Urinary and plasma this compound levels are significantly elevated in untreated galactosemia patients.[11][12]

Biochemical Pathway of Galactose Metabolism and this compound Formation

The metabolism of galactose primarily occurs through the Leloir pathway. However, in galactosemia, the impairment of this pathway leads to the activation of an alternative pathway resulting in the formation of this compound.

Quantitative Analysis of this compound

The quantification of this compound in biological samples, primarily urine and plasma, is crucial for the diagnosis and management of galactosemia. Gas chromatography-mass spectrometry (GC-MS) is the most widely used and robust method for this purpose.[1]

Reference Ranges and Clinical Data

The following tables summarize the reported concentrations of this compound in healthy individuals and patients with different forms of galactosemia. It is important to note that urinary this compound excretion is age-dependent, with higher levels observed in younger individuals.[1][11]

Table 1: Urinary this compound Levels

| Population | Age Group | This compound Concentration (mmol/mol creatinine) | Citation |

| Healthy Controls | 0–3 months | ≤85 | [1] |

| 4–11 months | ≤68 | [1] | |

| 1–2 years | ≤29 | [1] | |

| 3–6 years | ≤23 | [1] | |

| 7–15 years | ≤9 | [1] | |

| >15 years | ≤4 | [1] | |

| < 1 year | 8-107 | [13] | |

| > 6 years | 2-5 | [13] | |

| Untreated Classic Galactosemia | All ages | 8000-69000 | [11] |

| Treated Classic Galactosemia | All ages | 45-900 | [11] |

| < 1 year | 397-743 | [13] | |

| > 6 years | 125-274 | [13] | |

| Compound Heterozygotes (untreated) | All ages | 96-170 | [11] |

Table 2: Plasma this compound Levels

| Population | This compound Concentration (µmol/L) | Citation |

| Healthy Controls | Undetectable or 0.08-0.86 | [11][12][14] |

| Untreated Classic Galactosemia | 120-500 | [11] |

| Treated Classic Galactosemia | 4.7-23.2 | [11][12] |

| Compound Heterozygotes (untreated) | 6.0-63 | [11] |

| GALT Deficiency (Q188R mutation) | 11.63 ± 0.46 | [14] |

| GALT Deficiency (other mutations) | 10.85 ± 1.38 | [14] |

Experimental Protocols

Quantification of Urinary this compound by GC-MS

This protocol is a synthesized methodology based on commonly cited procedures for the analysis of urinary this compound.[1][13]

4.1.1. Principle Urinary this compound is chemically derivatized to a more volatile and thermally stable compound, typically a trimethylsilyl (TMS) or acetate derivative, which is then separated by gas chromatography and detected and quantified by mass spectrometry.[1][13] An isotopically labeled internal standard is used for accurate quantification.[13]

4.1.2. Materials and Reagents

-

Urine sample

-

Internal Standard: D-[UL-13C]this compound

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride

-

Solvent: Pyridine or other suitable organic solvent

-

GC-MS system with a capillary column (e.g., DB-5 or equivalent)

4.1.3. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Transfer a specific volume of the supernatant to a clean glass tube.

-

Add a known amount of the internal standard (D-[UL-13C]this compound).

-

Evaporate the sample to dryness under a stream of nitrogen at an elevated temperature (e.g., 60°C).

-

Add the derivatization reagent and solvent.

-

Cap the tube tightly and incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

4.1.4. GC-MS Analysis

-

Injection Volume: 1-2 µL

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and specificity.

4.1.5. Data Analysis Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound. Normalize the result to urinary creatinine concentration to account for variations in urine dilution.

Clinical Utility of this compound as a Biomarker

Diagnosis

Elevated urinary this compound is a hallmark of all forms of galactosemia.[1] Its measurement can be a valuable diagnostic tool, especially in situations where blood transfusions may interfere with enzyme assays or newborn screening results.[1] Significantly high levels of this compound are indicative of classic galactosemia, while moderately elevated levels may be seen in variant forms.[11]

Monitoring Dietary Compliance and Treatment Efficacy

Following the implementation of a galactose-restricted diet, urinary this compound levels decrease rapidly but often remain above the normal range in patients with classic galactosemia.[1][11] While some studies suggest that this compound levels do not always correlate well with long-term clinical outcomes or dietary galactose intake, monitoring its excretion can still provide a general assessment of metabolic control.[1][15] Persistently high levels may indicate poor dietary adherence or the presence of endogenous galactose production.

Differentiating Galactosemia Types

While markedly elevated this compound is characteristic of classic GALT deficiency, it is also increased in GALK deficiency.[1] Therefore, this compound measurement alone cannot distinguish between these two conditions. However, in conjunction with enzyme activity assays and genetic testing, it forms a crucial part of the diagnostic workup.[1]

Challenges and Limitations

Despite its utility, there are some limitations to using this compound as a biomarker. The high intra-individual biological variability of urinary this compound can complicate its use for fine-tuned monitoring.[1] Furthermore, while it is a sensitive marker for the presence of galactosemia, its correlation with the severity of long-term complications is not well-established.[1][15] Galactose-1-phosphate (Gal-1-P) in red blood cells is another important biomarker used in the management of galactosemia, though it reflects more recent galactose intake.[1]

Conclusion

This compound is an indispensable biomarker in the clinical management of galactosemia. Its measurement in urine and plasma provides a reliable method for the initial diagnosis and ongoing monitoring of this complex metabolic disorder. The well-established GC-MS methodology offers high sensitivity and specificity for its quantification. While challenges in interpreting its correlation with long-term outcomes remain, this compound analysis, when used in conjunction with other biochemical and genetic tests, is a cornerstone of effective galactosemia management. Further research is warranted to fully elucidate the relationship between this compound levels and the pathophysiology of long-term complications, which could pave the way for the development of novel therapeutic strategies.

References

- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 2. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Classic Galactosemia | Newborn Screening [newbornscreening.hrsa.gov]

- 4. galactosemia.org [galactosemia.org]

- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Screening for galactosemia: is there a place for it? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urine and plasma this compound in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Neurotoxic Effects of Galactitol: A Technical Guide for Researchers

December 13, 2025

Abstract

Galactitol, a sugar alcohol, is a key pathogenic metabolite in classic galactosemia, a rare genetic metabolic disorder. Its accumulation in neural tissues is strongly associated with the severe neurological complications observed in patients, including cognitive impairment, speech difficulties, and motor abnormalities. This technical guide provides an in-depth overview of the toxic effects of this compound on neural cells, intended for researchers, scientists, and professionals in drug development. We will explore the molecular mechanisms of this compound-induced neurotoxicity, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these effects. Additionally, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's impact on the nervous system.

Introduction

Classic galactosemia results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a critical component of the Leloir pathway for galactose metabolism.[1] This enzymatic block leads to the accumulation of galactose and its metabolites, including this compound.[1] Galactose is shunted into the polyol pathway, where aldose reductase converts it to this compound.[2] Unlike other metabolites, this compound is poorly transported across cell membranes and is not further metabolized, leading to its intracellular accumulation.[2] This buildup is particularly detrimental to neural cells and is considered a major contributor to the long-term neurological sequelae of galactosemia.[3] Understanding the precise mechanisms of this compound's neurotoxicity is crucial for the development of effective therapeutic strategies.

Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are multifactorial, primarily driven by the induction of osmotic and oxidative stress, which in turn trigger downstream apoptotic signaling and other cellular dysfunctions.

Osmotic Stress

The intracellular accumulation of this compound, a highly osmotic molecule, disrupts the osmotic balance within neural cells.[2] This leads to an influx of water, causing cell swelling and edema.[4] In the brain, this can manifest as cytotoxic edema, particularly in the white matter.[5] This osmotic stress can compromise cellular function and integrity, ultimately leading to cell death. Neurons, in particular, are vulnerable to osmotic fluctuations which can impair their normal function.[6]

Oxidative Stress

The conversion of galactose to this compound by aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[1] The depletion of NADPH and consequently GSH compromises the cell's antioxidant defense system, leading to an increase in reactive oxygen species (ROS).[1] This state of oxidative stress results in damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. Studies have shown that D-galactose administration, which leads to this compound production, induces oxidative stress and neuronal apoptosis in animal models.[7]

Signaling Pathway Alterations

This compound-induced cellular stress impacts key signaling pathways involved in cell survival and apoptosis. One of the affected pathways is the PI3K/Akt signaling cascade, which is crucial for promoting neuronal survival. Evidence suggests that this compound accumulation can lead to the downregulation of the PI3K/Akt signaling pathway, thereby promoting apoptosis.[8]

Quantitative Data on this compound Neurotoxicity

The following table summarizes quantitative data from various studies on the accumulation and toxic effects of this compound.

| Parameter | Value | Context | Reference |

| Brain this compound Concentration | ~8 mmol/kg | In an infant with galactosemia and encephalopathy. | [5] |

| Red Blood Cell this compound | 5.98 +/- 1.2 µM | In galactosemic patients on a galactose-restricted diet. | [9] |

| Urinary this compound Excretion | 8,000-69,000 mmol/mol creatinine | In untreated classic galactosemia patients. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the neurotoxic effects of this compound.

In Vitro Model of this compound Toxicity using SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.

Objective: To assess the effect of this compound on the viability of SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

This compound solution (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

-

This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group.

Assessment of Apoptosis in Primary Neuronal Cultures

Primary neuronal cultures provide a more physiologically relevant model to study neuronal apoptosis.

Objective: To detect this compound-induced apoptosis in primary cortical neurons using the TUNEL assay.

Materials:

-

Primary cortical neurons (e.g., from embryonic rats or mice)

-

Neurobasal medium with B27 supplement

-

This compound solution

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture primary cortical neurons on poly-L-lysine coated coverslips.

-

Treatment: Treat the neurons with the desired concentration of this compound for 24-48 hours.

-

TUNEL Staining:

-

Imaging and Quantification:

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.[13]

-

Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

-

Analysis of PI3K/Akt Signaling Pathway by Western Blot

Objective: To determine the effect of this compound on the phosphorylation status of Akt in neural cells.

Materials:

-

Neural cell line (e.g., SH-SY5Y) or primary neurons

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal. Use GAPDH as a loading control.

Visualizations

Signaling Pathways

Caption: this compound-induced neurotoxic signaling pathways.

Experimental Workflow

Caption: Workflow for in vitro this compound neurotoxicity studies.

Conclusion

This compound plays a significant role in the neuropathogenesis of classic galactosemia through the induction of osmotic and oxidative stress, and the disruption of critical neuronal survival pathways. The experimental models and protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound-induced neurotoxicity. A deeper understanding of these processes is paramount for the development of novel therapeutic interventions aimed at mitigating the devastating neurological consequences of this disease. Future research should focus on identifying specific downstream targets of this compound-induced stress and exploring potential neuroprotective agents.

References